molecular formula C22H23N3O3S B2866830 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1203055-89-3

1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(naphthalen-1-ylmethyl)urea

Cat. No. B2866830
CAS RN: 1203055-89-3
M. Wt: 409.5
InChI Key: MAIQIUMSIXJXFP-UHFFFAOYSA-N
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Description

This compound is a urea derivative, containing a methylsulfonyl group, a tetrahydroquinoline moiety, and a naphthalen-1-ylmethyl group. Urea derivatives are often used in medicinal chemistry due to their bioactive properties . The presence of a tetrahydroquinoline could imply potential biological activity, as tetrahydroquinoline is a common scaffold in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a urea linkage connecting the tetrahydroquinoline and naphthalen-1-ylmethyl moieties. The tetrahydroquinoline ring system would add a level of rigidity to the molecule, potentially influencing its binding properties if it were to interact with biological targets .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the urea linkage and the tetrahydroquinoline ring. The urea group could potentially undergo hydrolysis under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the tetrahydroquinoline ring could potentially increase its lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

Enzyme Inhibition and Biochemical Applications Isoquinolinesulfonamides, closely related to the compound , have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C, with significant implications for understanding cellular signal transduction mechanisms (Hidaka et al., 1984). These findings suggest potential applications in designing inhibitors targeting specific protein kinases involved in disease pathways.

Chemical Synthesis and Structural Characterization Research has also focused on the synthesis and structural characterization of compounds with similar frameworks, which are crucial for the development of novel pharmaceuticals and materials. For example, studies on conformational adjustments over synthons of urea and thiourea-based assemblies have provided insights into the structural dynamics of these compounds, which are essential for their function and potential applications in drug design and material science (Phukan & Baruah, 2016).

Anticancer Activity The synthesis and anticancer evaluation of naphthoquinone derivatives, which share structural similarities with the compound, have demonstrated significant cytotoxic activity against human cancer cell lines. These findings indicate the potential for developing new anticancer agents based on structural modifications of naphthoquinone derivatives (Ravichandiran et al., 2019).

Anticorrosion Properties The study of anticorrosion properties of oxyquinoline derivatives provides an example of the application of structurally related compounds in material science. These compounds have been investigated for their potential to inhibit acid corrosion in steels, demonstrating the versatility of this chemical framework in various scientific applications (Doroshenko et al., 2017).

Future Directions

Further studies could be conducted to determine the biological activity of this compound. This could include in vitro and in vivo studies to assess its potential therapeutic effects. Additionally, further synthetic work could be done to create analogs of this compound to explore structure-activity relationships .

properties

IUPAC Name

1-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(naphthalen-1-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-29(27,28)25-13-5-9-17-11-12-19(14-21(17)25)24-22(26)23-15-18-8-4-7-16-6-2-3-10-20(16)18/h2-4,6-8,10-12,14H,5,9,13,15H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIQIUMSIXJXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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